Tolmetin

描述

属性

IUPAC Name |

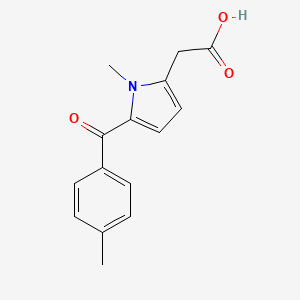

2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18/h3-8H,9H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSPUYADGBWSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35711-34-3 (anhydrous sodium salt), 64490-92-2 (sodium dihydrate salt) | |

| Record name | Tolmetin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026171233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2043951 | |

| Record name | Tolmetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tolmetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.31e-01 g/L | |

| Record name | Tolmetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00500 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tolmetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS FROM ACETONITRILE | |

CAS No. |

26171-23-3 | |

| Record name | Tolmetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26171-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolmetin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026171233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolmetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00500 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tolmetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tolmetin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLMETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8K2JPN18B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TOLMETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3403 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tolmetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

155-157 °C (DECOMPOSES), 156 °C | |

| Record name | Tolmetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00500 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TOLMETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3403 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tolmetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Tolmetin's Core Mechanism: A Technical Guide to Prostaglandin Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of tolmetin, a nonsteroidal anti-inflammatory drug (NSAID), focusing on its potent inhibition of prostaglandin synthesis. This compound exerts its therapeutic effects—analgesic, anti-inflammatory, and antipyretic—by targeting the cyclooxygenase (COX) enzymes, critical players in the inflammatory cascade. This document provides a detailed overview of the biochemical pathways, quantitative inhibitory data, experimental methodologies, and the logical framework of this compound's action for professionals in the field of drug discovery and development.

The Prostaglandin Synthesis Pathway and this compound's Point of Intervention

Prostaglandins are lipid autacoids derived from arachidonic acid that mediate a wide range of physiological and pathological processes, including inflammation, pain, fever, and gastric protection.[1] The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes.[1] PGH2 is subsequently metabolized by various tissue-specific synthases into different prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2).

There are two main isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme found in most tissues, responsible for "housekeeping" functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and platelet aggregation.[1]

-

COX-2: An inducible enzyme that is typically absent or present at very low levels in most tissues. Its expression is rapidly upregulated at sites of inflammation by various stimuli, including cytokines and growth factors, leading to the production of prostaglandins that mediate inflammation and pain.[1]

This compound, like other traditional NSAIDs, acts as a non-selective inhibitor of both COX-1 and COX-2.[1] By blocking the active site of these enzymes, this compound prevents the conversion of arachidonic acid to PGH2, thereby inhibiting the production of all downstream prostaglandins. This dual inhibition is responsible for both its therapeutic anti-inflammatory effects (primarily through COX-2 inhibition) and its potential side effects, such as gastrointestinal irritation (primarily through COX-1 inhibition).[1]

Signaling Pathway Diagram

Caption: this compound inhibits both COX-1 and COX-2, blocking prostaglandin synthesis.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of an NSAID is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of the IC50 values for COX-1 and COX-2 provides a selectivity index, indicating the drug's preference for one isoform over the other.

The following table summarizes the in vitro inhibitory activity of this compound against human COX-1 and COX-2.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

| This compound Sodium | 0.35 | 0.82 | 0.43 | [2] |

A lower selectivity index (<1) indicates a preference for COX-1 inhibition, while a higher index (>1) indicates a preference for COX-2 inhibition. A value close to 1 suggests non-selective inhibition.

The data indicates that this compound is a potent inhibitor of both COX isoforms, with a slight preference for COX-1, categorizing it as a non-selective NSAID.

Experimental Protocols for Determining COX Inhibition

The determination of a compound's IC50 value against COX-1 and COX-2 is a critical step in its pharmacological characterization. Various in vitro assays are employed for this purpose, with colorimetric and fluorometric methods being common due to their sensitivity and adaptability to high-throughput screening.

Detailed Methodology for a Colorimetric COX Inhibition Assay

This protocol is adapted from commercially available colorimetric COX inhibitor screening kits and provides a robust method for determining the IC50 of a test compound like this compound. The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.

Materials and Reagents:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 590 nm for TMPD)

Experimental Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents in the assay buffer according to the manufacturer's instructions or established laboratory protocols.

-

Plate Setup: Designate wells for background, 100% enzyme activity (vehicle control), and various concentrations of the test compound.

-

Reaction Mixture Preparation: In each well (except background), add the following in order:

-

Assay Buffer

-

Heme

-

COX enzyme (COX-1 or COX-2)

-

-

Inhibitor Addition: Add the desired concentration of this compound or vehicle (e.g., DMSO) to the appropriate wells.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add the colorimetric substrate to all wells.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Absorbance Measurement: Immediately measure the absorbance at the appropriate wavelength in a kinetic or endpoint mode.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve).

-

Experimental Workflow Diagram

Caption: A stepwise workflow for determining the IC50 of this compound on COX enzymes.

Logical Framework of this compound's Action and Consequences

The inhibition of prostaglandin synthesis by this compound leads to a cascade of downstream effects that are responsible for both its therapeutic benefits and potential adverse reactions.

Therapeutic Effects (primarily COX-2 Inhibition):

-

Anti-inflammatory: By reducing the levels of pro-inflammatory prostaglandins (e.g., PGE2) at the site of injury, this compound attenuates the cardinal signs of inflammation: vasodilation, increased vascular permeability, edema, and pain.

-

Analgesic: Prostaglandins sensitize nociceptive nerve endings to other pain-producing stimuli. Inhibition of their synthesis raises the pain threshold and provides relief from inflammatory pain.

-

Antipyretic: Prostaglandin E2 in the hypothalamus is a key mediator of the febrile response. This compound reduces fever by inhibiting PGE2 synthesis in the central nervous system.

Potential Side Effects (primarily COX-1 Inhibition):

-

Gastrointestinal Toxicity: Prostaglandins produced via COX-1 are crucial for maintaining the protective mucosal lining of the stomach. Inhibition of their synthesis can lead to gastric irritation, ulceration, and bleeding.[1]

-

Renal Effects: Prostaglandins play a role in regulating renal blood flow and function. In susceptible individuals, this compound can cause sodium and water retention and, in rare cases, renal dysfunction.

-

Cardiovascular Risks: Inhibition of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, without a concomitant reduction in the pro-aggregatory thromboxane A2 (produced via COX-1 in platelets), can potentially increase the risk of thrombotic events.

Logical Relationship Diagram

Caption: this compound's dual COX inhibition leads to both therapeutic and adverse effects.

Conclusion

This compound's primary mechanism of action is the non-selective inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. This well-established mechanism underpins its clinical efficacy as an anti-inflammatory, analgesic, and antipyretic agent. A thorough understanding of its quantitative inhibitory profile, the experimental methods used for its characterization, and the logical consequences of its biochemical actions is essential for researchers and drug development professionals working to develop safer and more effective anti-inflammatory therapies. The data and methodologies presented in this guide provide a comprehensive technical foundation for further investigation and development in this field.

References

Tolmetin's Cyclooxygenase (COX) Enzyme Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the inhibitory action of tolmetin on cyclooxygenase (COX) enzymes. This compound, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through the non-selective inhibition of both COX-1 and COX-2 isoforms. This document details the mechanism of action, quantitative inhibition data, experimental protocols for assessing COX inhibition, and relevant signaling pathways. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and inflammation research.

Introduction

This compound is a non-steroidal anti-inflammatory drug belonging to the acetic acid derivative class, similar to indomethacin and diclofenac.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins from arachidonic acid.[2][3] Prostaglandins are key mediators of inflammation, pain, and fever.[2] By blocking prostaglandin synthesis, this compound exhibits analgesic, anti-inflammatory, and antipyretic properties.[1][4] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function, and COX-2, which is inducible and is upregulated at sites of inflammation.[2][5] this compound is characterized as a non-selective inhibitor, meaning it targets both COX-1 and COX-2.[1]

Mechanism of Action

The fundamental mechanism of this compound's action is the inhibition of the cyclooxygenase activity of both COX-1 and COX-2 enzymes.[1][3] This inhibition prevents the conversion of arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2), which is the precursor for various pro-inflammatory prostaglandins (like PGE2 and PGD2), prostacyclin (PGI2), and thromboxanes (TXA2).[6][7] The reduction in prostaglandin levels at the site of inflammation is the primary contributor to this compound's therapeutic effects.[4] While some sources suggest a greater affinity for COX-2 over COX-1, it is generally considered a non-selective inhibitor.[2]

Signaling Pathway of Cyclooxygenase Inhibition

The following diagram illustrates the canonical cyclooxygenase pathway and the point of inhibition by this compound.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. ahajournals.org [ahajournals.org]

The Discovery and Early Preclinical Development of Tolmetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolmetin, a non-steroidal anti-inflammatory drug (NSAID), has been a subject of study for its analgesic, anti-inflammatory, and antipyretic properties. This technical guide provides an in-depth overview of the early preclinical studies and discovery of this compound, with a focus on its synthesis, mechanism of action, and the experimental protocols used to evaluate its pharmacological and toxicological profile. Quantitative data from these seminal studies are summarized in structured tables for comparative analysis. Furthermore, key experimental workflows, signaling pathways, and the chemical synthesis are visually represented using DOT language diagrams to facilitate a deeper understanding of the core concepts.

Introduction

This compound, chemically known as [1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid, is a member of the pyrrole-acetic acid derivative class of NSAIDs.[1] First approved by the U.S. Food and Drug Administration (FDA) in 1976, it has been utilized for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[1] The therapeutic effects of this compound are primarily attributed to its inhibition of prostaglandin synthesis.[1][2] This guide delves into the foundational preclinical research that characterized the pharmacological profile of this compound.

Synthesis of this compound

The synthesis of this compound has been approached through various routes since its discovery. A common pathway involves the acylation of a substituted N-methylpyrrole derivative. One documented method involves the reaction of N-methylpyrrole-2-acetic acid derivatives with p-toluoyl chloride.[2][3]

A representative synthesis scheme is outlined below:

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3][4] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][5] The reduction in prostaglandin levels, particularly prostaglandin E (PGE), is believed to be the primary cause of this compound's anti-inflammatory action.[1]

Preclinical Pharmacology

The anti-inflammatory, analgesic, and antipyretic activities of this compound were established through a series of preclinical studies in animal models.

Anti-inflammatory Activity

This widely used model of acute inflammation was employed to assess the anti-inflammatory effects of this compound.

Experimental Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.

-

Acclimatization: Animals are acclimatized for at least one week with free access to food and water.

-

Grouping: Animals are divided into control (vehicle), positive control (e.g., Indomethacin), and this compound-treated groups.

-

Drug Administration: this compound or the reference drug is administered orally or intraperitoneally at various doses 30-60 minutes before the induction of inflammation.

-

Induction of Edema: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

This model of chronic inflammation, which shares some pathological features with human rheumatoid arthritis, was used to evaluate the efficacy of this compound in a more persistent inflammatory state.

Experimental Protocol:

-

Animals: Susceptible rat strains (e.g., Lewis or Sprague-Dawley) are used.

-

Induction of Arthritis: Arthritis is induced by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the footpad or at the base of the tail.

-

Treatment: this compound is administered daily, starting either on the day of adjuvant injection (prophylactic) or after the onset of clinical signs of arthritis (therapeutic).

-

Assessment of Arthritis: The severity of arthritis is evaluated regularly by scoring the degree of inflammation, swelling, and erythema in the paws. Paw volume can also be measured.

-

Data Analysis: The arthritis score and paw volume in the this compound-treated groups are compared to the vehicle-treated control group.

Analgesic Activity

This model is used to screen for peripheral analgesic activity.

Experimental Protocol:

-

Animals: Mice or rats are used.

-

Drug Administration: this compound or a reference analgesic is administered 30-60 minutes before the injection of acetic acid.

-

Induction of Writhing: A 0.6-1% solution of acetic acid is injected intraperitoneally.

-

Observation: The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

-

Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the control group.

Table 1: Analgesic Activity of this compound in the Acetic Acid Writhing Test in Rats

| Route of Administration | ED50 (µg/kg) | 95% Confidence Interval |

| Intraperitoneal | 1.42 | 0.82 - 2.91 |

| Intravenous | 92.0 | 57.0 - 140 |

| Data sourced from a study on the site of analgesic action of this compound sodium in rats.[6] |

Antipyretic Activity

Studies in animals demonstrated that this compound possesses antipyretic activity.[7]

In Vitro Prostaglandin Synthetase Inhibition

The direct inhibitory effect of this compound on prostaglandin synthesis was confirmed in in vitro assays.

Experimental Protocol (General Overview):

-

Enzyme Source: Microsomal fractions from tissues rich in cyclooxygenase, such as rabbit kidney medulla or bovine seminal vesicles, are prepared.

-

Substrate: Radiolabeled arachidonic acid is used as the substrate.

-

Incubation: The enzyme preparation is incubated with arachidonic acid in the presence and absence of various concentrations of this compound.

-

Extraction and Separation: Prostaglandins are extracted from the incubation mixture and separated using thin-layer chromatography.

-

Quantification: The amount of synthesized prostaglandins is quantified by measuring the radioactivity in the corresponding spots.

-

Data Analysis: The concentration of this compound that causes 50% inhibition of prostaglandin synthesis (IC50) is determined.

Table 2: In Vitro Efficacy of this compound

| Assay | IC50 |

| Prostaglandin Synthetase Inhibition | 3.0 µg/mL |

| This IC50 value is similar to that for this compound-induced prostaglandin synthesis inhibition in vivo (9.22 µg/mL).[4] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats were conducted to understand the absorption, distribution, metabolism, and excretion of this compound.

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Conditions |

| Oral Administration | ||

| Dose | 32.95 mg/kg | Male Wistar rats |

| Absorption Rate Constant (K01) | 0.1304 min⁻¹ | |

| Bioavailability | 96.94% | |

| Intravenous Administration | ||

| Dose | 32.95 mg/kg | Male Wistar rats |

| Elimination Model | Two-compartment open model with Michaelis-Menten elimination | |

| Data from a pharmacokinetic study of this compound in the rat.[3] |

Toxicology

Acute toxicity studies were performed in rodents to determine the safety profile of this compound.

Table 4: Acute Toxicity of this compound in Rodents

| Species | Route of Administration | LD50 (mg/kg) |

| Rat | Oral | 2135 |

| Mouse | Intravenous | 237 |

| LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.[8] |

Conclusion

The early preclinical studies of this compound effectively characterized its pharmacological profile as a potent non-steroidal anti-inflammatory drug. Through a series of well-defined in vivo and in vitro experiments, its anti-inflammatory, analgesic, and antipyretic properties were established, and its mechanism of action via the inhibition of prostaglandin synthesis was elucidated. The pharmacokinetic and toxicological data gathered from these initial studies provided a solid foundation for its subsequent clinical development and approval for therapeutic use. This guide has aimed to provide a comprehensive technical overview of this foundational research for the benefit of professionals in the field of drug discovery and development.

References

- 1. Radioimmunoassay measurement of prostaglandins E2 and F2alpha in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CA1151187A - Process for preparing 1-methyl-5-(p-toluoyl)pyrrole-2- acetic acid - Google Patents [patents.google.com]

- 3. CN103435527A - Preparation method of non-steroid anti-inflammatory drug this compound - Google Patents [patents.google.com]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound [drugfuture.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. RTECS NUMBER-VA3190000-Chemical Toxicity Database [drugfuture.com]

Tolmetin's Effects on Cellular Signaling Pathways: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tolmetin is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrrole acetic acid class. It is clinically used for its analgesic, anti-inflammatory, and antipyretic properties. The primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, important mediators of inflammation, pain, and fever.[1][2] While COX inhibition is the most well-characterized effect of this compound, the broader impact of this and other NSAIDs on intracellular signaling cascades is an area of ongoing research. Understanding these effects is crucial for a comprehensive grasp of their therapeutic actions and potential side effects.

This technical guide provides an in-depth overview of the known and potential effects of this compound on key cellular signaling pathways. It is designed to be a resource for researchers and professionals in drug development, offering a summary of quantitative data, detailed experimental protocols, and visual representations of the signaling pathways discussed.

Core Mechanism of Action: Cyclooxygenase (COX) Inhibition

This compound exerts its primary therapeutic effects by inhibiting the activity of both COX-1 and COX-2 enzymes.[1] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, the precursor for various prostaglandins and thromboxanes involved in inflammation and hemostasis.

Quantitative Data: Inhibitory Potency

The inhibitory potency of this compound against human COX-1 and COX-2 has been determined in vitro, with the following half-maximal inhibitory concentrations (IC50):

| Enzyme | IC50 (μM) |

| Human COX-1 | 0.35 |

| Human COX-2 | 0.82 |

Data sourced from MedchemExpress. It is important to note that IC50 values can vary depending on the specific assay conditions.

Signaling Pathway Diagram: The Cyclooxygenase Pathway

Caption: Inhibition of COX-1 and COX-2 by this compound.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a general method for determining the IC50 values of this compound for COX-1 and COX-2.

Materials:

-

Purified human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 500 μM phenol)

-

Colorimetric or fluorometric detection kit for prostaglandins (e.g., ELISA kit for PGE2)

-

96-well microplates

-

Incubator

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution to create a range of concentrations to be tested.

-

In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the various concentrations of this compound or vehicle control.

-

Pre-incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate for a defined period (e.g., 10-20 minutes) at the reaction temperature.

-

Stop the reaction according to the detection kit instructions (e.g., by adding a stop solution).

-

Quantify the amount of prostaglandin produced using the detection kit and a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Potential Effects on Other Signaling Pathways

While direct evidence for this compound's impact on other signaling pathways is limited, studies on other NSAIDs, particularly those with structural similarities (pyrrole acetic acid derivatives), suggest potential modulatory effects on key inflammatory and cell survival cascades.[3][4][5] It is important to emphasize that the following sections are based on these inferences and require specific experimental validation for this compound.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Some NSAIDs have been shown to inhibit NF-κB activation.[6][7]

Potential Mechanism of Action: this compound could potentially inhibit the NF-κB pathway by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This would, in turn, block the nuclear translocation of the active p65/p50 NF-κB dimer.

Caption: Potential inhibitory effect of this compound on the NF-κB pathway.

This protocol describes a method to assess the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Materials:

-

Cell line responsive to inflammatory stimuli (e.g., macrophages, endothelial cells)

-

Cell culture medium and supplements

-

Inflammatory stimulus (e.g., TNF-α)

-

This compound

-

Nuclear and cytoplasmic extraction kit

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to an appropriate confluency.

-

Pre-treat cells with various concentrations of this compound or vehicle control for a specified time.

-

Stimulate the cells with an inflammatory agent (e.g., TNF-α) for a time known to induce p65 translocation (e.g., 30-60 minutes).

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

-

Determine the protein concentration of the nuclear and cytoplasmic extracts.

-

Perform SDS-PAGE and Western blotting with equal amounts of protein from each fraction.

-

Probe the membranes with primary antibodies against p65, Lamin B1, and GAPDH.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative amount of p65 in the nuclear and cytoplasmic fractions. A decrease in nuclear p65 with this compound treatment would suggest inhibition of translocation.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including ERK, JNK, and p38, plays a crucial role in cellular responses to a wide range of stimuli, including stress and inflammation. There is some evidence that certain NSAIDs can modulate MAPK signaling.

Potential Mechanism of Action: The mechanism by which this compound might affect MAPK pathways is not established. It could potentially be an indirect effect resulting from the reduction of prostaglandin production or through other off-target interactions.

Caption: Potential modulation of MAPK signaling pathways by this compound.

This protocol details a method to investigate the effect of this compound on the phosphorylation (activation) of ERK1/2.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

Stimulus known to activate ERK1/2 (e.g., growth factors, phorbol esters)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture and serum-starve cells to reduce basal ERK1/2 activation.

-

Pre-treat cells with this compound or vehicle control.

-

Stimulate cells with the appropriate agonist for a time course (e.g., 5, 15, 30, 60 minutes).

-

Lyse the cells and collect the total protein lysates.

-

Determine the protein concentration of each lysate.

-

Perform SDS-PAGE and Western blotting.

-

Probe the membrane with the anti-phospho-ERK1/2 antibody.

-

After detection, strip the membrane and re-probe with the anti-total-ERK1/2 antibody to ensure equal protein loading.

-

Quantify the band intensities and express the results as the ratio of phosphorylated ERK1/2 to total ERK1/2.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a major signaling cascade that promotes cell survival, growth, and proliferation. Dysregulation of this pathway is common in many diseases, including cancer. The influence of this compound on this pathway is not well-documented.

Potential Mechanism of Action: Any potential effect of this compound on the PI3K/Akt pathway would likely be indirect, possibly through modulation of upstream receptors or other signaling molecules affected by changes in the cellular inflammatory state.

Caption: Potential indirect influence of this compound on the PI3K/Akt pathway.

This protocol describes a method to assess the effect of this compound on the phosphorylation (activation) of Akt.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

Stimulus known to activate Akt (e.g., insulin, growth factors)

-

This compound

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE and Western blotting equipment

-

Primary antibodies: anti-phospho-Akt (Ser473 or Thr308), anti-total-Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture and serum-starve cells to reduce basal Akt activity.

-

Pre-treat cells with this compound or vehicle control.

-

Stimulate cells with an appropriate agonist.

-

Lyse the cells and quantify the protein concentration.

-

Perform SDS-PAGE and Western blotting.

-

Probe the membrane with the anti-phospho-Akt antibody.

-

Strip and re-probe the membrane with the anti-total-Akt antibody.

-

Quantify the band intensities and calculate the ratio of phosphorylated Akt to total Akt.

Summary and Future Directions

This compound's primary mechanism of action is the well-established inhibition of COX-1 and COX-2 enzymes. This activity directly accounts for its anti-inflammatory, analgesic, and antipyretic effects.

The effects of this compound on other key cellular signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, are not yet clearly defined and represent an important area for future research. While studies on other NSAIDs suggest potential interactions, direct experimental evidence for this compound is lacking. Elucidating these potential off-target effects will provide a more complete understanding of this compound's pharmacological profile, potentially revealing novel therapeutic applications or explaining certain side effects.

The experimental protocols provided in this guide offer a starting point for researchers to investigate these unanswered questions. A thorough characterization of this compound's interactions with these fundamental signaling cascades will be invaluable for the fields of pharmacology and drug development.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [N-aryl pyrrole derivatives with analgesic and anti-inflammatory activity 2. Pharmacologic modulation of the 1-arylpyrrole model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. iris.unina.it [iris.unina.it]

- 5. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nonsteroidal anti-inflammatory agents differ in their ability to suppress NF-kappaB activation, inhibition of expression of cyclooxygenase-2 and cyclin D1, and abrogation of tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vitro Anti-inflammatory Properties of Tolmetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolmetin, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the acetic acid derivative class, has been utilized in the management of chronic arthritis. Its therapeutic effects are primarily attributed to its anti-inflammatory, analgesic, and antipyretic properties.[1][2] This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of this compound, focusing on its core mechanism of action, its effects on key inflammatory mediators and cells, and detailed protocols for its evaluation. Quantitative data are summarized for comparative analysis, and key pathways and experimental workflows are visualized to facilitate understanding.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary anti-inflammatory mechanism of this compound lies in its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][3] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] By blocking COX enzymes, this compound effectively reduces the production of these pro-inflammatory prostaglandins.[2][3] this compound acts as a reversible inhibitor of both COX-1 and COX-2.[1]

Quantitative Inhibition of COX-1 and COX-2

The inhibitory potency of this compound against human COX-1 and COX-2 has been quantified by determining its half-maximal inhibitory concentration (IC50) values.

| Enzyme | IC50 (μM) |

| Human COX-1 | 0.35 |

| Human COX-2 | 0.82 |

Table 1: IC50 values of this compound for human COX-1 and COX-2.[4]

Signaling Pathway: Prostaglandin Synthesis

The inhibition of COX enzymes by this compound directly impacts the prostaglandin synthesis pathway, a critical component of the inflammatory cascade.

Effects on Inflammatory Cells and Mediators

Beyond its primary action on prostaglandin synthesis, this compound exhibits other in vitro anti-inflammatory properties by modulating the activity of inflammatory cells and other inflammatory processes.

Leukocyte Migration

This compound has been shown to impair the migration of leukocytes, which are key players in the inflammatory response, to sites of inflammation.[3] However, one study on isolated human polymorphonuclear leukocytes (PMNs) indicated that while this compound inhibited several PMN functions in a dose-dependent manner, it stimulated chemotaxis.[5] Further research is needed to fully elucidate this dual effect.

Protein Denaturation

In vitro studies have demonstrated that this compound possesses the ability to prevent the denaturation of bovine serum albumin.[6] Protein denaturation is implicated in the inflammatory process, and its inhibition is a recognized marker of anti-inflammatory activity.

Lymphocyte Transformation

This compound has been observed to inhibit the phytohemagglutinin-induced blast transformation of cultured lymphocytes from rat thymus in a dose-dependent manner, suggesting an immunomodulatory effect.[6]

Experimental Protocols for In Vitro Evaluation

This section provides detailed methodologies for key in vitro assays used to characterize the anti-inflammatory properties of this compound.

COX-1 and COX-2 Inhibition Assay

This protocol outlines a common method to determine the IC50 values of a test compound against COX-1 and COX-2.

Materials:

-

Purified human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (this compound)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Detection system (e.g., colorimetric, fluorometric, or LC-MS/MS-based to measure prostaglandin production)

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the respective COX enzyme (COX-1 or COX-2).

-

Add various concentrations of this compound to the reaction mixture and pre-incubate.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specific time at 37°C.

-

Stop the reaction.

-

Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method.

-

Calculate the percentage of inhibition for each this compound concentration compared to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

LPS-Induced Cytokine Production in Macrophages

This protocol describes how to measure the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line:

-

RAW 264.7 murine macrophage cell line

Materials:

-

RAW 264.7 cells

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound

-

ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Analyze the dose-dependent effect of this compound on cytokine production.

Potential Effects on NF-κB and MAPK Signaling Pathways

While direct in vitro studies on this compound's effects on NF-κB and MAPK signaling are limited, the known mechanisms of NSAIDs and related compounds suggest a likely modulatory role. The inhibition of prostaglandin E2 (PGE2) synthesis by this compound is expected to have downstream consequences on these key inflammatory signaling pathways. PGE2 is known to activate these pathways, leading to the expression of pro-inflammatory genes. Therefore, by reducing PGE2 levels, this compound is anticipated to indirectly suppress the activation of NF-κB and MAPK pathways.

A study on Tolfenamic acid, another NSAID, has demonstrated its ability to suppress TNF-α or LPS-stimulated NF-κB transactivation, reduce the degradation of IκB-α, and down-regulate the phosphorylation of c-Jun N-terminal kinase (JNK), a member of the MAPK family.[7] Given the structural and functional similarities among NSAIDs, it is plausible that this compound exerts similar effects.

Conclusion

This compound demonstrates significant in vitro anti-inflammatory properties, primarily through the potent inhibition of COX-1 and COX-2 enzymes, leading to a reduction in pro-inflammatory prostaglandin synthesis. Its effects extend to the modulation of leukocyte function and the prevention of protein denaturation. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating the anti-inflammatory profile of this compound and other NSAIDs. While its direct impact on key inflammatory signaling pathways like NF-κB and MAPK requires further specific investigation, its established mechanism of action strongly suggests an indirect inhibitory role. This comprehensive understanding of this compound's in vitro activities is crucial for its continued evaluation and for the development of novel anti-inflammatory therapeutics.

References

- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assays of Transendothelial Migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Tolmetin's In Vitro Impact on Immune Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolmetin, a non-steroidal anti-inflammatory drug (NSAID) belonging to the acetic acid derivative class, is primarily recognized for its inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. While its clinical efficacy in managing pain and inflammation is well-established, a comprehensive understanding of its direct modulatory effects on various immune cell populations at a cellular and molecular level is crucial for researchers and drug development professionals. This technical guide provides an in-depth overview of the currently available in vitro data on this compound's impact on the function of key immune cells, including T cells and neutrophils. Due to the limited direct research on this compound's effects on B cells, macrophages, and dendritic cells, this guide also incorporates relevant findings from studies on other structurally related NSAIDs to provide a broader context, while clearly indicating the need for further specific investigation into this compound. Detailed experimental protocols and visualizations of key pathways and workflows are provided to facilitate further research in this area.

Core Mechanism of Action: Cyclooxygenase Inhibition

This compound exerts its principal anti-inflammatory effect by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] These enzymes are critical for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

| Enzyme | IC50 (μM) |

| Human COX-1 | 0.35 |

| Human COX-2 | 0.82 |

| Table 1: In vitro inhibitory activity of this compound sodium against human COX-1 and COX-2 enzymes.[1] |

The inhibition of COX enzymes by this compound is a key signaling pathway to consider in its immunomodulatory effects.

Figure 1: this compound's inhibition of COX-1 and COX-2 pathways.

Impact on T Lymphocyte Function

In vitro studies have demonstrated that this compound can enhance deficient T-lymphocyte function, particularly in the context of autoimmune diseases like rheumatoid arthritis.[2]

T Cell Proliferation

This compound has been shown to normalize mitogen-stimulated proliferation of T-lymphocytes from patients with autoimmune diseases.[2]

| Cell Type | Mitogen | This compound Effect | Reference |

| T-lymphocytes (from rheumatoid arthritis patients) | Phytohemagglutinin (PHA) | Enhancement of deficient proliferation | [2] |

| Table 2: In vitro effect of this compound on T lymphocyte proliferation. |

Experimental Protocol: T Lymphocyte Proliferation Assay (Mitogen Stimulation)

This protocol is based on the methodology described in studies evaluating the effect of this compound on T-cell function.[2]

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

T Cell Enrichment (Optional): For a more purified T cell population, further enrich for T cells using nylon wool columns or magnetic-activated cell sorting (MACS) with anti-CD3 antibodies.

-

Cell Culture: Resuspend the isolated lymphocytes in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

-

Assay Setup:

-

Plate the lymphocytes in a 96-well flat-bottom plate at a density of 1 x 10^5 cells per well.

-

Add the mitogen, such as Phytohemagglutinin (PHA), at a predetermined optimal concentration (e.g., 1-5 µg/mL).

-

Add varying concentrations of this compound sodium (or vehicle control) to the designated wells.

-

Include control wells with cells and media alone (unstimulated) and cells with mitogen alone (positive control).

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Proliferation Measurement ([3H]-Thymidine Incorporation):

-

Eighteen hours before harvesting, pulse each well with 1 µCi of [3H]-thymidine.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Express the results as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).

Figure 2: Workflow for assessing T cell proliferation.

Impact on Neutrophil Function

This compound exhibits a dose-dependent and multifaceted impact on human polymorphonuclear leukocyte (PMN), or neutrophil, functions in vitro, particularly when stimulated with the chemoattractant N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP).[3]

Chemotaxis, Superoxide Production, and Degranulation

While this compound generally inhibits several key neutrophil functions, it has been observed to stimulate chemotaxis.[3]

| Neutrophil Function | Stimulant | This compound Effect | Reference |

| Chemotaxis | fMLP | Stimulated | [3] |

| Superoxide Production | fMLP | Inhibited | [3] |

| Degranulation (β-glucuronidase release) | fMLP | Inhibited | [3] |

| Table 3: In vitro effects of this compound on human neutrophil functions. |

fMLP Receptor Binding

This compound has been shown to inhibit the binding of fMLP to its receptor on neutrophils in a dose-dependent manner.[3] This suggests that some of its effects on neutrophil function may be mediated through interference with chemoattractant receptor signaling, in addition to its COX-inhibitory activity.

Experimental Protocols: Neutrophil Function Assays

The following protocols are based on standard methodologies used to assess neutrophil functions in vitro.

1. Neutrophil Chemotaxis Assay (Boyden Chamber)

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using dextran sedimentation followed by Ficoll-Paque gradient centrifugation and hypotonic lysis of red blood cells.

-

Assay Setup:

-

Place a micropore filter (e.g., 3-5 µm pore size) in a Boyden chamber.

-

Add a solution containing the chemoattractant fMLP (e.g., 10^-8 M) with or without various concentrations of this compound to the lower compartment of the chamber.

-

Add a suspension of isolated neutrophils (e.g., 1 x 10^6 cells/mL) in buffer to the upper compartment.

-

-

Incubation: Incubate the chamber at 37°C for 60-90 minutes.

-

Analysis: Remove the filter, fix, stain, and count the number of neutrophils that have migrated through the filter to the lower side using a microscope.

2. Superoxide Anion Production Assay (Cytochrome C Reduction)

-

Neutrophil Preparation: Use freshly isolated neutrophils as described above.

-

Assay Setup:

-

In a 96-well plate, add a suspension of neutrophils (e.g., 2 x 10^5 cells/well).

-

Add cytochrome c solution.

-

Add varying concentrations of this compound or vehicle control.

-

Initiate the reaction by adding the stimulant fMLP.

-

-

Measurement: Immediately measure the change in absorbance at 550 nm over time using a microplate reader. The reduction of cytochrome c is indicative of superoxide anion production.

-

Data Analysis: Calculate the rate of superoxide production based on the change in absorbance and the extinction coefficient of cytochrome c.

3. Neutrophil Degranulation Assay (β-glucuronidase Release)

-

Neutrophil Preparation: Prepare a suspension of isolated neutrophils.

-

Assay Setup:

-

Pre-incubate neutrophils with cytochalasin B to prevent actin polymerization and enhance degranulation.

-

Add varying concentrations of this compound or vehicle control.

-

Stimulate the cells with fMLP.

-

-

Incubation and Lysis: Incubate at 37°C. After incubation, centrifuge the samples to pellet the cells. Collect the supernatant (for released enzyme) and lyse the cell pellet (for total enzyme content).

-

Enzyme Assay: Measure the β-glucuronidase activity in the supernatant and the lysed cell pellet using a suitable substrate (e.g., p-nitrophenyl-β-D-glucuronide).

-

Data Analysis: Express the degranulation as the percentage of total enzyme activity released into the supernatant.

Figure 3: General workflow for in vitro neutrophil function assays.

Impact on Macrophage, B Cell, and Dendritic Cell Function: A Gap in Knowledge and Inferences from Related NSAIDs

Currently, there is a notable lack of direct in vitro studies investigating the specific effects of this compound on macrophages, B cells, and dendritic cells. To provide a preliminary framework for future research, this section summarizes the known effects of other acetic acid derivative NSAIDs, such as indomethacin and diclofenac, on these cell types. It is crucial to emphasize that these are not direct findings for this compound and require experimental validation.

Macrophage Function (Inferred from other NSAIDs)

-

Polarization: NSAIDs can influence macrophage polarization, a key process in which macrophages differentiate into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. Some studies suggest that certain NSAIDs may suppress M1 polarization and promote a shift towards an M2 phenotype, thereby contributing to the resolution of inflammation.

-

Cytokine Production: NSAIDs are known to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by macrophages, primarily through the inhibition of prostaglandin synthesis.

-

Phagocytosis: The effect of NSAIDs on macrophage phagocytosis is complex and appears to be context-dependent. Some studies report inhibition of phagocytosis, while others show no significant effect.

B Cell Function (Inferred from other NSAIDs)

-

Proliferation and Antibody Production: The direct effects of NSAIDs on B cell proliferation and antibody production are not well-characterized. Prostaglandins can modulate B cell function, and therefore, their inhibition by NSAIDs could have downstream consequences on humoral immunity. Further investigation is needed to elucidate these effects.

Dendritic Cell Function (Inferred from other NSAIDs)

-

Maturation and Antigen Presentation: Dendritic cells (DCs) are potent antigen-presenting cells crucial for initiating adaptive immune responses. Some studies on NSAIDs suggest that they can inhibit DC maturation, as evidenced by reduced expression of co-stimulatory molecules like CD80 and CD86, and MHC class II.

-

Cytokine Production: NSAIDs have been shown to modulate cytokine production by DCs, often leading to a decrease in the pro-inflammatory cytokine IL-12 and an increase in the anti-inflammatory cytokine IL-10. This can skew the subsequent T cell response.

Modulation of Intracellular Signaling Pathways: Beyond COX Inhibition

While COX inhibition is the primary mechanism of this compound, NSAIDs can also influence other intracellular signaling pathways involved in immune cell function. Direct evidence for this compound's impact on these pathways is limited, but studies on other NSAIDs provide potential avenues for investigation.

-

NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation and immune responses. Some NSAIDs have been shown to inhibit NF-κB activation in various immune cells, independent of their COX-inhibitory activity. This can lead to a broader suppression of pro-inflammatory gene expression.

-

MAP Kinase Pathways: Mitogen-activated protein (MAP) kinase pathways (including p38, JNK, and ERK) are critical for signal transduction in immune cells, regulating processes like cytokine production, proliferation, and apoptosis. Some NSAIDs have been reported to modulate MAP kinase signaling, although the specific effects can vary depending on the cell type and the NSAID.

-

JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is essential for cytokine signaling. While direct effects of this compound on this pathway have not been reported, the modulation of cytokine production by NSAIDs could indirectly influence JAK-STAT signaling in immune cells.

Conclusion and Future Directions

This technical guide summarizes the current understanding of this compound's in vitro effects on immune cell function. While its impact on T cells and neutrophils is partially characterized, significant knowledge gaps remain concerning its direct effects on B cells, macrophages, and dendritic cells. The primary mechanism of action is COX inhibition, but potential off-target effects on other signaling pathways like NF-κB and MAP kinase warrant further investigation.

For researchers and drug development professionals, this guide highlights the need for further, more specific in vitro studies to fully elucidate the immunomodulatory profile of this compound. Future research should focus on:

-

Characterizing the dose-dependent effects of this compound on macrophage polarization, phagocytosis, and cytokine production.

-

Investigating the impact of this compound on B cell proliferation, differentiation, and antibody secretion.

-

Evaluating the influence of this compound on dendritic cell maturation, antigen presentation, and cytokine profiles.

-

Dissecting the specific molecular targets of this compound within key intracellular signaling pathways in different immune cell types.

A more comprehensive understanding of this compound's interactions with the immune system at a cellular and molecular level will be invaluable for optimizing its therapeutic use and for the development of novel immunomodulatory drugs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Enhancement of deficient T-cell function in rheumatoid arthritis by this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of non-steroidal anti-inflammatory drugs on isolated human polymorphonuclear leukocytes (PMN): chemotaxis, superoxide production, degranulation and N-formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP) receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Tolmetin Sodium for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolmetin sodium, a non-steroidal anti-inflammatory drug (NSAID), is a well-established compound utilized in the management of pain and inflammation associated with arthritis and other inflammatory conditions. For researchers and professionals in drug development, a comprehensive understanding of its physicochemical properties is paramount for formulation design, analytical method development, and elucidation of its mechanism of action. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound sodium, complete with experimental protocols and visual aids to facilitate its application in a research setting.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound sodium is presented below. These parameters are critical for predicting its behavior in biological systems and for the design of effective drug delivery systems.

| Property | Value | Reference |

| Chemical Name | Sodium 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate dihydrate | [1] |

| Molecular Formula | C₁₅H₁₄NNaO₃ · 2H₂O | [2] |

| Molecular Weight | 315.30 g/mol (dihydrate) | [2] |

| 279.27 g/mol (anhydrous) | [1] | |

| Melting Point | 155-157 °C (with decomposition) | [3] |

| pKa | 3.5 | [4] |

| Appearance | White to off-white or beige crystalline powder | [2][3] |

Solubility Profile

The solubility of this compound sodium in various solvents is a crucial factor for its formulation and in vitro testing.

| Solvent | Solubility | Reference |

| Water | Freely soluble; 63 mg/mL | [4] |

| Methanol | Slightly soluble | [5] |

| Ethanol | 10 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | 5-10 mg/mL (clear solution) | [2][6] |

| Acetone | Data not readily available | |

| Supercritical CO₂ | 5.00 × 10⁻⁵ to 2.59 × 10⁻³ mole fraction (dependent on temperature and pressure) | [7] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification, quantification, and structural elucidation of this compound sodium.

UV-Vis Spectroscopy

This compound sodium exhibits characteristic ultraviolet absorption maxima that can be utilized for its quantification.

| Wavelength (λmax) | Solvent | Reference |

| 245 nm, 325 nm | Water | [8] |

| 255 nm, 320 nm | PBS (pH 7.2) | [9] |

| 254 nm | Methanol-1% Acetic Acid (64:36, v/v) | [10][11] |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound sodium reveals key functional groups present in its structure.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3104.03 | sp² C-H stretching | [12] |

| 1675.48 | C=O stretching (carboxylic acid) | [12] |

| 1588.60 | C=O stretching (ketone) | [12] |

Mechanism of Action: Inhibition of Cyclooxygenase

This compound sodium exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the arachidonic acid cascade responsible for the synthesis of prostaglandins.

Figure 1. Simplified signaling pathway of this compound sodium's mechanism of action.

Experimental Protocols

Detailed methodologies for key experiments are provided to guide researchers in their laboratory work.

Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of this compound sodium.

Figure 2. Workflow for solubility determination using the shake-flask method.

Methodology:

-

Add an excess amount of this compound sodium to a known volume of the desired solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Dilute the aliquot quantitatively with the appropriate solvent to a concentration within the calibrated range of the analytical method.

-

Determine the concentration of this compound sodium in the diluted sample using a validated analytical technique such as UV-Vis spectrophotometry or HPLC.

-

Calculate the original concentration in the supernatant to determine the solubility.

UV-Vis Spectrophotometric Analysis

This protocol describes the quantitative analysis of this compound sodium using UV-Vis spectrophotometry.[8]

Methodology:

-

Preparation of Standard Stock Solution: Accurately weigh about 10 mg of this compound sodium reference standard and dissolve it in 100 mL of the desired solvent (e.g., water) to obtain a stock solution of 100 µg/mL.[8]

-

Preparation of Calibration Standards: Prepare a series of standard solutions with concentrations ranging from 1-15 µg/mL by diluting the stock solution with the solvent.[8]

-

Sample Preparation: Prepare the sample solution containing an unknown concentration of this compound sodium and dilute it with the solvent to fall within the concentration range of the calibration standards.

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan the UV range (e.g., 200-400 nm).

-

Use the solvent as a blank to zero the instrument.

-

Measure the absorbance of each standard solution and the sample solution at the wavelength of maximum absorbance (λmax), for instance, 325 nm in water.[8]

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.

-

Determine the concentration of this compound sodium in the sample solution by interpolating its absorbance on the calibration curve.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This protocol details the analysis of solid this compound sodium powder using ATR-FTIR.

Figure 3. Workflow for ATR-FTIR analysis of a solid sample.

Methodology:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small amount of this compound sodium powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Lower the press arm and apply a consistent pressure to ensure good contact between the sample and the crystal.

-

Collect the infrared spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).[12]

-

Clean the ATR crystal thoroughly after the measurement.

-

Process the obtained spectrum using the instrument's software, which may include baseline correction, smoothing, and peak identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general guideline for preparing a sample of this compound sodium for NMR analysis.

Methodology:

-

Sample Preparation:

-

Weigh an appropriate amount of this compound sodium (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) to dissolve the sample completely.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For quantitative ¹H NMR, a longer relaxation delay (5 times the longest T1) is crucial.

-

Acquire the ¹H and/or ¹³C NMR spectra.

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)